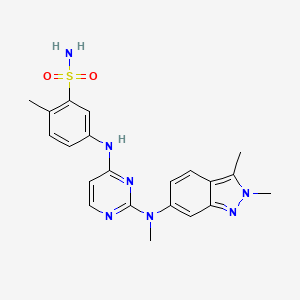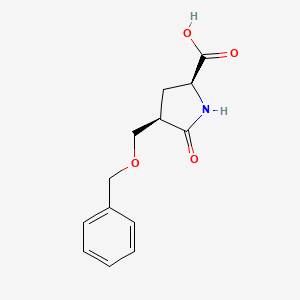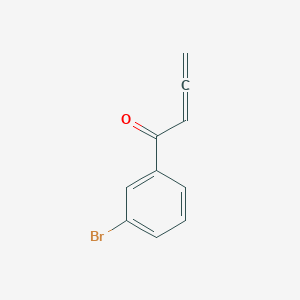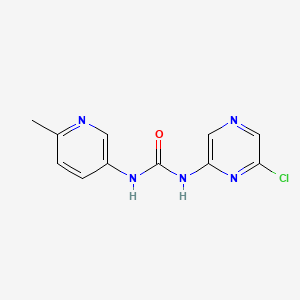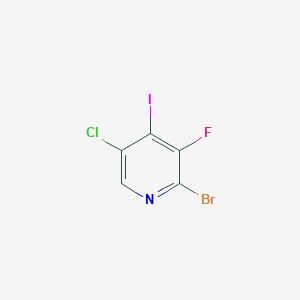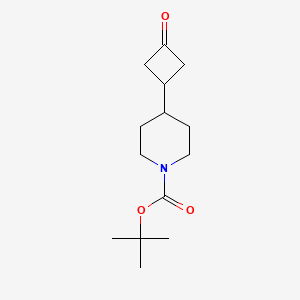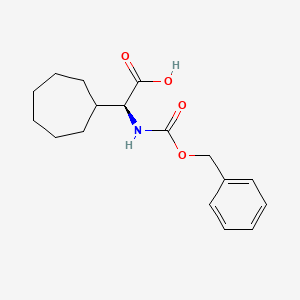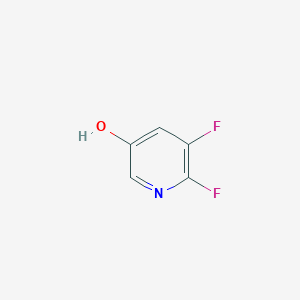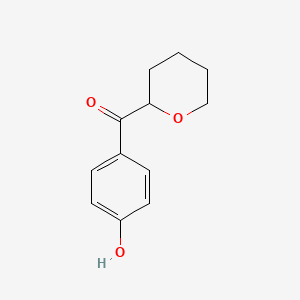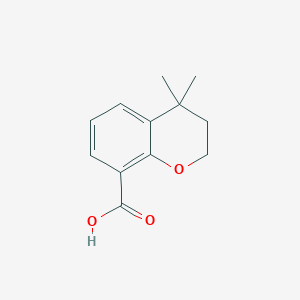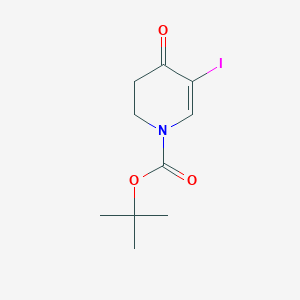
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves multiple steps and specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The synthetic routes often include reactions such as amide formation, Suzuki coupling, and other combinatorial chemistry techniques .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using automated synthesis protocols. These methods emphasize the use of continuous flow chemistry to enhance efficiency and yield. The integration of diverse reactions and optimization capabilities allows for the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction, ultimately resulting in the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole include:
Uniqueness
This compound stands out due to its unique chemical structure and significant biological activity.
Propiedades
IUPAC Name |
(4S)-4-tert-butyl-2-[(4R)-4-tert-butyl-1-(3-tert-butylphenyl)-4,5-dihydroimidazol-2-yl]-1-(3-tert-butylphenyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N4/c1-31(2,3)23-15-13-17-25(19-23)37-21-27(33(7,8)9)35-29(37)30-36-28(34(10,11)12)22-38(30)26-18-14-16-24(20-26)32(4,5)6/h13-20,27-28H,21-22H2,1-12H3/t27-,28+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPNUUXMKIKSJY-HNRBIFIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(C(=N1)C2=N[C@@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
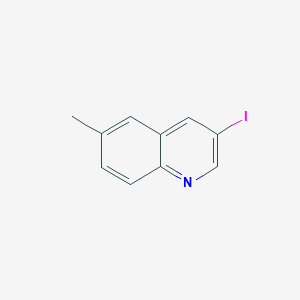
![N-[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]quinoline-2-carboxamide](/img/structure/B8256135.png)
